Vasoactive intestinal peptide (10-28)

Description

Historical Context and Initial Characterization of Vasoactive Intestinal Peptide

Vasoactive Intestinal Peptide (VIP) was first isolated from porcine small intestine in 1970 by Said and Mutt. pancreapedia.orgmpg.de Initially named for its potent vasodilatory effects observed in the intestine, further research revealed that VIP is a widely distributed neuropeptide with a vast array of biological functions. mpg.denih.gov This 28-amino acid peptide belongs to the glucagon/secretin superfamily of peptides. mpg.de

Structurally, the VIP gene is transcribed into a prepro-VIP molecule, which undergoes proteolytic processing to yield the mature VIP peptide and other related peptides, such as Peptide Histidine Methionine (PHM). atlasgeneticsoncology.orgd-nb.info VIP is found throughout the central and peripheral nervous systems and in various organs, including the gut, pancreas, and heart. mpg.denih.gov Its physiological actions are diverse, ranging from the relaxation of smooth muscle and stimulation of water and electrolyte secretion in the intestine to the regulation of hormone release and modulation of immune responses. mpg.denih.gov The effects of VIP are mediated through its binding to two main G protein-coupled receptors: VPAC1 and VPAC2. mdpi.com

Derivation and Significance of VIP(10-28) as a Proteolytic Fragment

Vasoactive Intestinal Peptide (10-28) is a 19-amino acid fragment corresponding to the C-terminal portion of the full-length VIP molecule. It is recognized as a proteolytic fragment of VIP, although the specific in vivo enzymatic pathways responsible for its generation are not yet fully elucidated. atlasgeneticsoncology.orgnih.gov The processing of the larger prepro-VIP involves several enzymes, including prohormone convertases and carboxypeptidases, which cleave the precursor at specific sites to release biologically active peptides. atlasgeneticsoncology.org While these enzymes are responsible for generating VIP from its precursor, the precise proteases that cleave VIP to yield the VIP(10-28) fragment in physiological settings are a subject of ongoing investigation. One study has suggested that murine mast cells, when stimulated, can release a truncated form of VIP, VIP(10-28). nih.gov

The primary significance of VIP(10-28) lies in its characterization as a competitive antagonist of VIP at its receptors. nih.gov This antagonistic activity was first demonstrated in the human colon carcinoma cell line, HT-29, where VIP(10-28) was shown to inhibit the binding of radiolabeled VIP and block VIP-stimulated cyclic AMP (cAMP) synthesis. nih.govnih.gov Unlike the full-length VIP, VIP(10-28) itself does not typically stimulate adenylate cyclase activity, a key step in the signaling pathway of VIP receptors. nih.govoup.com This antagonistic property makes VIP(10-28) an invaluable tool for researchers studying the physiological and pathological roles of VIP.

Role of VIP(10-28) in the Broader VIP/PACAP System Research

The VIP/PACAP system, which includes VIP, PACAP, and their receptors (VPAC1, VPAC2, and PAC1), plays a critical role in a wide range of biological processes. The overlapping affinities of VIP and PACAP for VPAC1 and VPAC2 receptors often make it challenging to delineate the specific function of each peptide. mdpi.com VIP(10-28) has proven to be instrumental in dissecting these complex interactions.

As a VIP receptor antagonist, VIP(10-28) allows researchers to block the actions of endogenous or exogenously applied VIP, thereby helping to elucidate the specific contributions of VIP to various physiological responses. nih.govphysiology.org For instance, it has been used to investigate the role of VIP in smooth muscle relaxation in different tissues, in the regulation of blood flow, and in the modulation of immune cell function. nih.govphysiology.orguclouvain.be

While primarily known as a VIP antagonist, some studies have explored its interactions with other components of the VIP/PACAP system. For example, it has been noted that VIP(10-28) can also antagonize the effects of peptide histidine isoleucine/methionine (PHI/PHM), another product of the prepro-VIP gene. pancreapedia.org The specificity of VIP(10-28) for the different VIP receptor subtypes has also been a subject of investigation, with some evidence suggesting a preference for the VPAC1 receptor. uclouvain.be This selectivity, although not absolute, provides a further layer of utility in distinguishing the roles of VPAC1 and VPAC2 receptors in mediating the effects of VIP.

The development of synthetic analogs and fragments like VIP(10-28) has been crucial for advancing our understanding of the structure-function relationships of VIP and its receptors. By studying how modifications to the VIP molecule affect its binding and signaling properties, researchers can design more potent and selective agonists and antagonists for therapeutic applications.

Detailed Research Findings

The following tables summarize key research findings related to the binding affinity and functional antagonism of VIP(10-28).

Table 1: Inhibitory Concentration (IC50) of VIP(10-28) at VIP Receptors

| Cell/Tissue Type | Receptor Target | IC50 Value (M) | Reference |

|---|---|---|---|

| Opossum Internal Anal Sphincter Smooth Muscle Membranes | VIP Receptor | 5.5 x 10-7 | nih.gov |

| Glioblastoma Cells (U87) | PAC1 Receptor (inhibiting 125I-PACAP-27 binding) | 500 x 10-9 (for a related antagonist, VIPhyb) | nih.gov |

Table 2: Functional Antagonism of VIP(10-28)

| System/Model | Observed Effect | Conclusion | Reference |

|---|---|---|---|

| Colon Carcinoma Cell Line (HT-29) | Inhibited VIP-stimulated cAMP synthesis. | Acts as a competitive antagonist at VIP receptors. | nih.govnih.gov |

| Guinea Pig Gastric Smooth Muscle Cells | Potent competitive antagonist of VIP-induced relaxation. | Effectively blocks VIP-mediated smooth muscle relaxation. | uclouvain.be |

| Human Skin Vasculature | Attenuated the rate of increase in cutaneous vascular conductance during heat stress. | Suggests a role for VIP in active vasodilatation. | pancreapedia.org |

| Mouse Calvarial Osteoblasts | Failed to stimulate cAMP formation. | The intact VIP molecule is required for stimulatory effects on cAMP. | oup.comoup.com |

Properties

IUPAC Name |

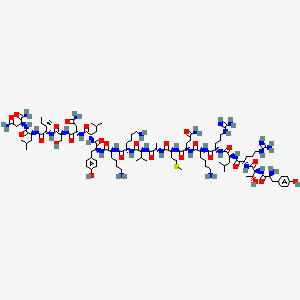

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H180N32O26S/c1-14-57(10)83(102(162)133-75(47-55(6)7)96(156)128-72(85(113)145)50-80(111)143)136-100(160)78(52-138)134-99(159)77(51-81(112)144)132-97(157)74(46-54(4)5)130-98(158)76(49-61-30-34-63(141)35-31-61)131-92(152)66(24-16-19-40-107)122-90(150)67(25-17-20-41-108)126-101(161)82(56(8)9)135-86(146)58(11)120-88(148)71(38-44-164-13)125-94(154)70(36-37-79(110)142)124-89(149)65(23-15-18-39-106)121-91(151)68(26-21-42-118-104(114)115)123-95(155)73(45-53(2)3)129-93(153)69(27-22-43-119-105(116)117)127-103(163)84(59(12)139)137-87(147)64(109)48-60-28-32-62(140)33-29-60/h28-35,53-59,64-78,82-84,138-141H,14-27,36-52,106-109H2,1-13H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H,120,148)(H,121,151)(H,122,150)(H,123,155)(H,124,149)(H,125,154)(H,126,161)(H,127,163)(H,128,156)(H,129,153)(H,130,158)(H,131,152)(H,132,157)(H,133,162)(H,134,159)(H,135,146)(H,136,160)(H,137,147)(H4,114,115,118)(H4,116,117,119)/t57-,58-,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-,83-,84-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLDAGKWYRHQAE-RLUUKXCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H180N32O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69856-17-3 | |

| Record name | Vasoactive intestinal peptide (10-28) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Cellular Pharmacology of Vasoactive Intestinal Peptide 10 28

Receptor Binding and Interaction Profiles of VIP(10-28)

The interaction of VIP(10-28) with cellular receptors is complex, involving both classical VIP receptors and potential non-canonical binding sites. Its primary characterization is as a competitive antagonist at the main receptors for full-length VIP.

Affinity and Specificity for VPAC1 and VPAC2 Receptors

Vasoactive Intestinal Peptide (10-28) functions as an antagonist at the two major high-affinity VIP receptors, VPAC1 and VPAC2. wjgnet.commdpi.com Studies have shown that VIP(10-28) competitively inhibits the binding of radiolabeled VIP to these receptors. nih.govbiologics-inc.com Its antagonism is demonstrated by the ability to produce parallel rightward shifts in the dose-response curves of VIP-mediated effects, without altering the maximum response, a hallmark of competitive antagonists. nih.gov

Research indicates that VIP(10-28) acts as a potent antagonist for the VPAC1 receptor, while exhibiting lower binding affinity for the VPAC2 receptor. nih.gov This selective antagonism makes it a useful tool for differentiating the specific roles of VPAC1 and VPAC2 in various physiological processes. However, its affinity for these receptors is considerably lower than that of the native VIP peptide. For instance, in studies using the non-small cell lung cancer cell line NCI-H838, a concentration of 5 µM of VIP(10-28) was required to inhibit 50% of specific 125I-VIP binding. biologics-inc.com

Interaction with Non-Canonical Receptors (e.g., LFA-1α, CD44, MAC-1)

Beyond its role at VPAC receptors, research suggests that VIP(10-28) may interact with other, non-canonical receptors, particularly on immune cells. A computational study using the Informational Spectrum Method (ISM) predicted a potential binding interaction between VIP(10-28) (specifically residues 16-24) and the alpha subunit of Lymphocyte Function-Associated Antigen-1 (LFA-1α). oup.com The same analysis suggested a lower affinity interaction with CD44 and Mac-1 (Macrophage-1 antigen). oup.com This predicted binding to LFA-1α is noteworthy as it suggests a mechanism of action independent of the classical VIP receptors. oup.com In some experimental autoimmune models, a reduction in Mac-1 positive macrophages has been observed following full-length VIP administration. nih.gov

Comparative Binding Kinetics with Full-Length VIP and Other Analogs

The binding affinity of VIP(10-28) for VIP receptors is significantly lower than that of the full-length VIP peptide. This is evident in its higher IC50 value, which is the concentration required to inhibit 50% of specific radioligand binding. For example, in the NCI-H838 lung cancer cell line, the IC50 for VIP was 7 nM, whereas for VIP(10-28) it was 5000 nM (5 µM). biologics-inc.com This demonstrates a nearly 700-fold decrease in binding affinity compared to the native peptide. Other VIP antagonists, such as the hybrid peptide VIPhyb, also show different binding kinetics. biologics-inc.comnih.gov

Interactive Table 1: Comparative Inhibition of 125I-VIP Binding to NCI-H838 Cells

This table provides a comparison of the concentration of different peptides required to inhibit 50% of specific 125I-VIP binding (IC50) to the NCI-H838 non-small cell lung cancer cell line.

| Peptide | IC50 (nM) | Relative Affinity to VIP |

| Vasoactive Intestinal Peptide (VIP) | 7 | 1 |

| PACAP | 20 | ~0.35 |

| VIPhyb | 700 | ~0.01 |

| VIP(10-28) | 5000 | ~0.0014 |

Data sourced from a study on non-small cell lung cancer growth. biologics-inc.com

Post-Receptor Signaling Pathways Modulated by VIP(10-28)

The binding of VIP(10-28) to its target receptors modulates downstream intracellular signaling pathways, primarily by antagonizing the effects of full-length VIP. However, some evidence suggests it may also have direct signaling capabilities in certain cell types.

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Modulation

The canonical signaling pathway for VPAC1 and VPAC2 receptors involves their coupling to Gαs proteins, which activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). wjgnet.comnih.gov Full-length VIP is a potent stimulator of this pathway. biologics-inc.com

In contrast, VIP(10-28) by itself has been shown to have no stimulatory effect on basal adenylate cyclase activity or cAMP synthesis. nih.gov Its primary role in this pathway is that of an antagonist. By competitively binding to VPAC receptors, VIP(10-28) blocks the ability of VIP to stimulate cAMP production. nih.govbiologics-inc.comresearchgate.net This inhibitory action on the cAMP/PKA pathway is a key mechanism by which VIP(10-28) counteracts the physiological effects of VIP. The specificity of this antagonism is highlighted by the finding that VIP(10-28) does not affect forskolin-stimulated cAMP production, indicating its action is at the receptor level and not on the adenylate cyclase enzyme itself. nih.gov

Activation of Mitogen-Activated Protein Kinases (MAPKs) (e.g., ERK)

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinases (ERK), is another important pathway influenced by VIP signaling. researchgate.netnih.govmdpi.com Full-length VIP can induce the phosphorylation and activation of ERK, an effect that can be mediated through PKA-dependent or independent mechanisms depending on the cell type. researchgate.netbioscientifica.com

The role of VIP(10-28) in modulating this pathway appears to be context-dependent. Primarily, as a VIP antagonist, it is expected to block VIP-induced ERK activation. For instance, certain biological effects of VIP that are dependent on the ERK pathway are not mimicked by VIP(10-28). nih.gov However, compelling evidence from studies on natural killer (NK) cells shows that VIP(10-28) can directly act as a signaling molecule. In these cells, stimulation with VIP(10-28) at concentrations between 10⁻⁸ M and 10⁻¹⁰ M led to a significant induction of tyrosine phosphorylation, with ERK being identified as one of the activated kinases. oup.com This suggests that in specific cellular contexts, likely through non-canonical receptors like LFA-1α, VIP(10-28) can initiate its own signaling cascade, rather than simply acting as an inhibitor of VIP. oup.com

Influence on Tyrosine Phosphorylation Events

The direct influence of VIP (10-28) on tyrosine phosphorylation events is not extensively detailed in the available literature. However, studies on the parent molecule, VIP, have shown that it can induce tyrosine phosphorylation of specific proteins. For instance, VIP has been demonstrated to increase the tyrosine phosphorylation of proteins with molecular weights of 115 and 130 kDa. pancreapedia.org In the context of HaCaT cells, a human keratinocyte cell line, the mitogenic activity of VIP, as well as its fragments VIP (1-12) and VIP (10-28), was abrogated by the tyrosine kinase inhibitor, genistein. nih.gov This suggests that the signaling pathway initiated by VIP (10-28) in this specific cell type involves a tyrosine kinase-dependent mechanism. nih.gov

Other Downstream Signaling Cascade Effects (e.g., CREB, EPAC)

The primary mechanism of action for VIP involves the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels. pancreapedia.orgnih.gov This elevation in cAMP subsequently activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). nih.govphysiology.org

VIP (10-28), acting as a VIP receptor antagonist, can inhibit the downstream effects of VIP. For example, a hybrid VIP antagonist, VIPhyb, which incorporates the C-terminal 22 amino acids of VIP, was shown to inhibit the increase in cAMP and c-fos mRNA caused by VIP. nih.gov Similarly, another novel VIP receptor antagonist, ANT308, was found to decrease the phosphorylation of CREB, a key downstream signaling molecule of the VIP receptor. biorxiv.org This inhibitory action on the VIP-induced signaling cascade is a hallmark of VIP (10-28) and its analogues.

While the direct effects of VIP (10-28) on the Exchange protein directly activated by cAMP (EPAC) pathway are not explicitly detailed, it is known that cAMP can activate EPAC, which is involved in the activation of the small G protein Rap1. pancreapedia.org Given that VIP (10-28) antagonizes VIP-mediated cAMP production, it is plausible that it would also indirectly inhibit the EPAC signaling pathway. However, one study on MUC2 transcription in human colonic epithelial cells indicated that cAMP/Epac/Rap1/B-Raf signaling was not involved in the observed reporter activation by VIP. physiology.org

Agonistic, Antagonistic, and Inverse Agonistic Properties of VIP(10-28)

The pharmacological profile of VIP (10-28) is complex, exhibiting properties that can vary depending on the tissue, species, and experimental conditions.

VIP (10-28) is widely characterized as a competitive antagonist of VIP receptors. nih.govphysiology.org It contains the C-terminal portion of VIP necessary for receptor binding but lacks the N-terminal region responsible for stimulating adenylate cyclase activity. nih.gov This allows it to bind to VIP receptors and block the actions of the endogenous VIP peptide.

Studies have demonstrated that VIP (10-28) inhibits the binding of radiolabeled VIP to its receptors in various cell lines, including the human colon carcinoma cell line HT29. nih.gov In functional assays, VIP (10-28) has been shown to cause a rightward parallel shift of VIP dose-response curves for adenylate cyclase and cAMP synthesis, which is characteristic of competitive antagonism. nih.gov Furthermore, VIP (10-28) has been used as a tool to block the effects of VIP in various physiological and pathological models, such as inhibiting the growth of non-small cell lung cancer and glioblastoma cells. nih.govpnas.org In some contexts, VIP (10-28) itself has been shown to have no effect on cAMP synthesis. nih.gov

Despite its primary characterization as an antagonist, there is evidence suggesting that VIP (10-28) can exhibit agonistic or partial agonistic properties in certain contexts. This context-dependent behavior highlights the heterogeneity of VIP receptor properties across different tissues and species. physiology.org

For instance, in a hamster model, high concentrations of VIP (10-28) displayed agonist properties. physiology.org In studies on human skin, instead of antagonizing the vasodilator effects of exogenous VIP, VIP (10-28) was found to augment them. physiology.orgresearchgate.net This has led to suggestions that VIP (10-28) may be an unsuitable antagonist for studying VIP-mediated dilation in human skin. physiology.org Additionally, in the rat thyroid, the combination of VIP and VIP (10-28) was found to potentiate vasodilation compared to VIP alone. physiology.org

In HaCaT cells, VIP (10-28) acted as a mitogen, stimulating cell proliferation through a mechanism involving the production of TGF-alpha, similar to the full-length VIP peptide. nih.gov This mitogenic effect was independent of the cAMP/PKA pathway. nih.gov

This variability in the pharmacological action of VIP (10-28) underscores the complexity of the VIP signaling system and the need for careful interpretation of data obtained using this peptide fragment. The response to VIP (10-28) can be influenced by factors such as the specific VIP receptor subtype present (VPAC1 or VPAC2), the cell type, and the species being studied. physiology.orgnih.gov

Biological Functions and Physiological Roles of Vasoactive Intestinal Peptide 10 28 in Preclinical Models

Immunomodulatory Actions of VIP(10-28)

Vasoactive intestinal peptide and its fragments play a significant role in modulating both innate and adaptive immune responses, generally exerting anti-inflammatory effects. csic.esatsjournals.org

The innate immune system is the body's first line of defense, and VIP has been shown to influence key cells within this system.

Natural Killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system. Research indicates that the broader VIP molecule can inhibit the activity of NK cells. researchgate.net In preclinical models, the absence of VIP leads to an increase in the cytolytic activity of NK cells. google.com While direct studies on the specific effects of the VIP(10-28) fragment on NK cell cytotoxicity are less detailed, the actions of the parent molecule suggest a potential regulatory role.

Table 1: Effect of VIP on NK Cell Activity

| Model | Finding | Reference |

| VIP-KO Mice | Increased cytolytic activity of NK cells. | google.com |

| In vitro studies | VIP inhibits the activity of NK cells. | researchgate.net |

Macrophages are crucial players in the innate immune response, and VIP significantly modulates their function. VIP has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12 by activated macrophages. nih.govspandidos-publications.comucm.es This inhibition occurs at the transcriptional level. ucm.es

Conversely, VIP can stimulate the secretion of the anti-inflammatory cytokine IL-10 by macrophages. researchgate.netucm.es This dual action of suppressing pro-inflammatory mediators while promoting anti-inflammatory ones underscores the potent anti-inflammatory nature of VIP. researchgate.netucm.es The effects of VIP on macrophage cytokine production are primarily mediated through the VPAC1 receptor and involve the activation of the adenylate cyclase system. ucm.esucm.es Studies have shown that VIP can inhibit the activation of transcription factors like NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes. nih.govnih.gov

Table 2: Impact of VIP on Macrophage Function

| Cytokine/Factor | Effect of VIP | Reference |

| TNF-α | Inhibition | spandidos-publications.comucm.esnih.gov |

| IL-6 | Inhibition | nih.govspandidos-publications.com |

| IL-12 | Inhibition | nih.govspandidos-publications.com |

| iNOS | Inhibition | nih.govspandidos-publications.com |

| IL-10 | Stimulation | researchgate.netnih.govucm.es |

The adaptive immune system provides a more specific and long-lasting defense. VIP also plays a crucial role in regulating this branch of immunity.

Vasoactive intestinal peptide has a significant impact on T-cell responses. It can inhibit the proliferation of activated CD4+ T cells. nih.gov This is achieved in part by preventing the upregulation of co-stimulatory molecules like CD80 and CD86 on antigen-presenting cells (APCs) such as macrophages and dendritic cells, which are necessary for optimal T-cell activation. nih.govnih.gov Furthermore, VIP directly inhibits the expression of the IL-2 gene in activated CD4+ T cells. nih.gov

VIP also influences the differentiation of T helper (Th) cells, promoting a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. csic.es It has been shown that Th2 cells themselves are a source of VIP, suggesting a positive feedback loop that amplifies the Th2 response. csic.es Moreover, VIP can induce the generation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance. atsjournals.orgnih.gov In vitro studies have demonstrated that VIP can convert naive CD4+ T cells into Tregs that express FoxP3 and CTLA4. atsjournals.org

Table 3: Modulation of T-Cell Responses by VIP

| T-Cell Parameter | Effect of VIP | Reference |

| CD4+ T Cell Proliferation | Inhibition | nih.gov |

| Th1 Response | Inhibition | csic.es |

| Th2 Response | Promotion | csic.es |

| Regulatory T Cell (Treg) Generation | Induction | atsjournals.orgnih.gov |

| IL-2 Gene Expression | Inhibition | nih.gov |

Emerging research indicates that VIP also influences B-cell function, particularly regulatory B cells (Bregs). Bregs are a subset of B cells that primarily exert their suppressive function through the production of IL-10. nih.gov Studies have shown that VIP is required to maintain the expression of IL-10 in Bregs. nih.gov In preclinical models, the absence of VIP leads to impaired suppressive function of Bregs. nih.gov This suggests that VIP plays a role in stabilizing the function of these important regulatory cells, thereby contributing to immune homeostasis in environments like the intestinal mucosa. nih.gov

Regulation of Cytokine and Chemokine Production

Research has demonstrated that the full VIP peptide, not the VIP (10-28) fragment, is responsible for inhibiting pro-inflammatory cytokines. nih.govmdpi.comcsic.esnih.gov The anti-inflammatory properties of VIP are well-documented and are a key area of interest for its therapeutic potential. csic.esresearchgate.netfrontiersin.org In contrast, VIP (10-28) has been identified as a VIP receptor antagonist, meaning it blocks the sites where VIP would normally bind to exert its effects. nih.govnih.govamegroups.org Studies have shown that VIP (10-28) on its own does not inhibit the production of key inflammatory mediators. ucm.es One study explicitly states that VIP (10-28) does not act as an agonist for the inhibition of IL-2, IL-6, and IL-10. ucm.es

The stimulation of the anti-inflammatory cytokine IL-10 is a known function of the full VIP peptide, contributing to its immunomodulatory effects. nih.govcsic.esnih.gov However, there is no substantial evidence to suggest that the VIP (10-28) fragment shares this capability. As an antagonist, it is more likely to impede the VIP-mediated stimulation of IL-10 rather than promote it.

Role in Preclinical Models of Inflammatory and Autoimmune Disorders

While the full VIP peptide has been investigated for its therapeutic potential in experimental models of colitis, showing some positive outcomes in reducing inflammation, the role of VIP (10-28) in this context is not supported by evidence as a therapeutic agent. auajournals.org Given its antagonistic nature, its administration could potentially worsen inflammation by blocking the protective effects of endogenous VIP.

In preclinical studies using the EAE model, a widely used model for multiple sclerosis, the administration of the full VIP peptide has shown therapeutic benefits. frontiersin.org Conversely, a study focusing on the specificity of this effect found that the VIP (10-28) fragment had no therapeutic effect in the EAE model. This further underscores the lack of direct anti-inflammatory and neuroprotective action by this particular fragment.

The protective effects of VIP in models of sepsis and endotoxemia are attributed to its ability to downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6. csic.es The VIP (10-28) fragment, due to its antagonistic properties, would not be expected to provide such protection. nih.govucm.es

Anti-leukemic Activity in Murine Models

Vasoactive Intestinal Peptide (VIP) has been identified as a neuroendocrine hormone with potent anti-inflammatory and immunosuppressive activities that can hinder the body's natural anti-tumor responses. nih.govresearchgate.net The inhibition of VIP signaling pathways, often through the use of peptide antagonists, has emerged as a strategy to enhance the host's immune response against cancer. In preclinical murine models of leukemia, blocking VIP receptors has demonstrated a significant T-cell-dependent, anti-leukemic effect. nih.govresearchgate.net

Research using antagonists that block VIP signaling has shown that this intervention can enhance the survival of mice with both T-cell lymphoma and acute myeloid leukemia (AML). nih.gov This survival benefit is mediated by T-cells. The mechanism involves an enhanced T-cell immunity, characterized by an increase in the number of CD8+ T-cells, a reduction in the expression of the immune checkpoint protein PD-1, and increased secretion of pro-inflammatory cytokines such as TNF-α and IFNγ. nih.gov

The development of more potent VIP receptor antagonists has been a focus of research to generate more robust anti-tumor responses. researchgate.net Studies have created and screened libraries of VIP antagonist variations to identify candidates with improved binding affinity to VIP receptors (VPAC1 and VPAC2) and greater plasma stability. researchgate.net In murine models of AML, treatment with these next-generation antagonists induced potent T-cell activation, leading to specific anti-leukemia responses and prolonged survival. researchgate.netresearchgate.net The efficacy of these antagonists in augmenting mouse T-cell proliferation and their anti-leukemic activity in vivo correlated positively with their predicted binding affinity to the VIP receptors. researchgate.net

| Leukemia Model | Key Findings | Immune System Changes | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (C1498 model) | Enhanced survival, T-cell mediated protection | Increased CD8+ T-cells, Reduced PD-1 expression, Enhanced TNF-α and IFNγ secretion | nih.gov |

| T Lymphoblastic Leukemia (LBRM model) | Significantly enhanced T-cell immunity | Increased numbers of CD8+ T-cells | nih.gov |

| Acute Myeloid Leukemia (C1498 model) | Potent anti-leukemia activity with next-generation antagonists (ANT308, ANT195) | Augmented mouse T-cell proliferation | researchgate.net |

Neurobiological and Neuromodulatory Functions of VIP(10-28)

As an antagonist of VIP receptors, VIP(10-28) is a critical tool for investigating the neurobiological roles of VIP, which is widely distributed throughout the central and peripheral nervous systems. nih.govane.plscirp.org VIP itself acts as a neurotransmitter, neuromodulator, and neurotrophic factor, influencing a wide array of functions from brain activity to neuronal survival. nih.govtandfonline.comnih.gov

Interactions within the Central Nervous System (CNS)

VIP is expressed in key brain regions involved in behavior and emotional processing, such as the hippocampus, amygdala, cerebral cortex, and hypothalamus. ane.pl It functions as a significant modulatory peptide within the CNS. nih.govresearchgate.net The peptide can act as a neurotransmitter, a neuromodulator, and a secretagogue, exerting its effects through receptor-mediated systems that often involve the activation of signal transduction pathways like cAMP. nih.gov Studies using VIP receptor antagonists like VIP(6-28), a fragment similar to VIP(10-28), have been employed to probe the role of VIP in processes like anxiety. For instance, in a rat model of depression, the administration of VIP into the hippocampus produced anxiolytic-like effects, pointing to the involvement of hippocampal VIP-ergic neurons in modulating emotional responses. ane.plnih.gov

Potential Influence on Neuroprotection and Neuronal Survival

A substantial body of evidence points to VIP as a crucial factor in promoting neuronal survival and offering neuroprotection under both normal and pathological conditions. tandfonline.comnih.govpnas.org VIP can inhibit neuronal death induced by various neurotoxins and inflammatory conditions. tandfonline.comnih.gov Its neuroprotective effects are partly mediated indirectly through glial cells, where it stimulates the production of neurotrophic factors and inhibits pro-inflammatory mediators. tandfonline.comnih.gov

Fragments of VIP have been instrumental in identifying the core amino acid sequences responsible for these neuroprotective actions. Research involving the synthesis and testing of numerous VIP fragments has sought to develop potent and stable compounds for potential therapeutic use in neurodegenerative diseases. pnas.orgnih.gov For example, a lipophilic four-amino-acid peptide fragment derived from the C-terminus of VIP was found to capture the neurotrophic effects of the parent molecule and protect against β-amyloid toxicity in vitro. pnas.orgnih.gov The antagonist activity of VIP(10-28) can be used to block these neuroprotective effects, thereby confirming that the observed survival is mediated through VIP receptors.

| Peptide Fragment | Concentration Range for Neuroprotection | Observed Effect | Reference |

|---|---|---|---|

| Stearyl-Lys-Lys-Tyr-Leu-NH2 (St-KKYL-NH2) | 10-14 to 10-9 M | Protected against β-amyloid neurotoxicity, resulting in 80-110% neuronal survival. | nih.gov |

| Stearyl-norleucine17-VIP (SNV) | Femtomolar–picomolar concentrations | 100-fold more potent than VIP in promoting neuronal survival. | pnas.orgnih.gov |

Gastrointestinal System and Smooth Muscle Interactions

VIP is a key regulator of gastrointestinal function, influencing motility, secretion, and blood flow. scirp.orgwikipedia.org VIP(10-28), by antagonizing VIP receptors, plays a crucial role in experimental studies aimed at understanding these mechanisms.

Impact on Enteric Smooth Muscle Relaxation and Contractility

VIP is widely recognized as a primary mediator of non-adrenergic, non-cholinergic (NANC) relaxation in the smooth muscle of the gut, including the stomach, intestines, and lower esophageal sphincter. guidetopharmacology.orgamegroups.org The release of VIP from enteric neurons leads to muscle relaxation. nih.gov

VIP(10-28) has been extensively used as a VIP receptor antagonist to probe this function. Studies have shown that VIP(10-28) can inhibit or abolish the relaxation induced by nerve stimulation or by the direct application of VIP. nih.govphysiology.org For example, in guinea pig gastric muscle, the VIP antagonist VIP(10-28) was shown to partly inhibit relaxation, confirming that the response is mediated by VIP. nih.gov Similarly, in rat colonic muscle strips, relaxation elicited by GABA was found to be mediated by the release of VIP, as the effect was inhibited by VIP(10-28). nih.gov In isolated guinea pig cecal circular smooth muscle cells, VIP(10-28) inhibited the relaxation caused by both VIP and another related peptide, PACAP, demonstrating its antagonistic action at the shared receptors. oup.comoup.com

Modulation of Intestinal Secretion

One of the hallmark functions of VIP in the gastrointestinal tract is the potent stimulation of water and electrolyte secretion from the intestinal mucosa. wikipedia.org This action is a key component of maintaining fluid balance in the gut. VIP also plays a role in promoting the differentiation of secretory cells in the intestinal epithelium. nih.gov Research on jejunal organoids has shown that VIP promotes secretory cell differentiation, an effect mediated through the p38 MAPK pathway. nih.gov While direct studies detailing the effect of VIP(10-28) on these specific secretory differentiation pathways are limited, its established role as a VIP antagonist implies it would block these VIP-mediated secretory processes, making it an essential tool for investigating the underlying mechanisms of intestinal fluid and electrolyte transport.

Cardiovascular and Vasoregulatory Effects

Vasoactive intestinal peptide (10-28), a fragment of the full-length vasoactive intestinal peptide (VIP), is recognized primarily for its role as a competitive antagonist at VIP receptors, particularly the VPAC1 and VPAC2 receptors. Its biological functions and physiological roles in preclinical models are therefore understood mainly through its ability to inhibit the actions of endogenous or exogenously administered VIP.

Influence on Vasodilation and Blood Flow in Preclinical Settings

The primary cardiovascular effect of Vasoactive Intestinal Peptide (10-28) observed in preclinical research is the antagonism of the potent vasodilatory actions of VIP. Full-length VIP is a powerful vasodilator in numerous vascular beds. oup.comoup.comoup.comnih.gov Studies in various animal models have demonstrated that the administration of VIP (10-28) can counteract these effects, providing insight into the physiological role of VIP in regulating blood flow and vascular tone.

In preclinical cardiac models, VIP induces significant coronary vasodilation, leading to increased coronary blood flow and decreased coronary vascular resistance. oup.comoup.com The application of a VIP antagonist like VIP (10-28) has been shown to inhibit these responses. For instance, in canine models where parasympathetic (vagal) nerve stimulation normally increases right ventricular contraction and relaxation, this effect is significantly inhibited by the injection of a VIP antagonist into the coronary artery. oup.com This suggests that endogenous VIP plays a role in modulating coronary blood flow and cardiac function, a role that can be blocked by VIP (10-28).

Research in rat models has also explored the influence of VIP on cerebral blood flow. Intrastriatal administration of VIP was found to increase local blood flow, an effect not observed with the related peptide, peptide histidine isoleucine (PHI). nih.gov This vasodilatory action within the cerebral microvasculature is indicative of VIP's role as a neuromodulator that influences local perfusion. nih.gov The use of an antagonist like VIP (10-28) in such models is crucial for confirming that this effect is receptor-mediated. Furthermore, studies in rodents have shown that systemic VIP administration can increase liver blood flow by enlarging sinusoidal fenestrations, an effect that can be antagonized to study the impacts on hepatic microcirculation. nih.gov

The vasodilatory action of VIP is not limited to the cardiovascular system and has been observed in various organs. oup.com Close intra-arterial infusion of VIP increases blood flow in the gastric, small intestinal, and colonic mucosa in cats and rats. nih.gov The ability of VIP (10-28) to antagonize these effects underscores the importance of the VIP signaling pathway in regulating regional blood flow throughout the body.

Table 1: Preclinical Research on the Influence of VIP (10-28) on Vasodilation and Blood Flow

| Preclinical Model | Vascular Bed Investigated | Key Finding Related to VIP (10-28) Action | Reference |

|---|---|---|---|

| Dog | Coronary Arteries | A VIP antagonist inhibits the increase in right ventricular contraction and relaxation induced by vagal nerve stimulation, demonstrating VIP's role in cardiac response. | oup.com |

| Rat | Cerebral (Striatum) | VIP (but not the related peptide PHI) increases local cerebral blood flow, suggesting a specific vasodilatory role for VIP in the brain microvasculature that can be antagonized. | nih.gov |

| Cat, Rat | Gastrointestinal Mucosa | VIP (10-28) can antagonize the potent vasodilatory effects of VIP, which increases blood flow in the gastric, small intestinal, and colonic mucosa. | nih.gov |

| Rodent | Hepatic (Liver) | VIP (10-28) can be used to block the VIP-induced increase in liver blood flow and enlargement of sinusoidal fenestrations. | nih.gov |

Role in Thermoregulatory Active Vasodilation in Skin Models

A significant area of preclinical investigation for Vasoactive Intestinal Peptide (10-28) has been its use in elucidating the mechanisms of active vasodilation in human skin, a key process in thermoregulation. During heat stress, an active vasodilator system, reliant on sympathetic cholinergic nerves, causes a substantial increase in skin blood flow to dissipate heat. nih.govtandfonline.com While acetylcholine (B1216132) is the primary neurotransmitter for sweating, its role in the accompanying vasodilation is not definitive, leading to the hypothesis that a co-transmitter, possibly VIP, is involved. nih.govtandfonline.comnih.gov

To test this hypothesis, researchers have used VIP (10-28) as an antagonist in human skin models, often employing intradermal microdialysis. However, the findings from these studies have been divergent. tandfonline.com Some studies have provided evidence supporting a role for VIP in active vasodilation. In these experiments, the local administration of VIP (10-28) into the skin of human subjects undergoing whole-body heating was found to significantly attenuate the expected increase in cutaneous vascular conductance (CVC). nih.govnih.gov This attenuation occurred whether VIP (10-28) was administered alone or in combination with atropine, a muscarinic receptor antagonist, suggesting that VIP contributes to the vasodilator response independently of acetylcholine's muscarinic action. nih.govnih.gov

Conversely, other studies have reported conflicting results. One research group found that, contrary to causing inhibition, VIP (10-28) augmented the vasodilator response to both exogenously administered VIP and the active vasodilation during hyperthermia. physiology.orgresearchgate.net In these studies, the infusion of VIP (10-28) did not inhibit the rise in skin blood flow during heat stress; instead, it led to a greater increase. physiology.org The reasons for these discrepancies are not fully resolved but may relate to the limited receptor affinity of the antagonist, technical challenges associated with peptide administration via microdialysis, or the complexity of the vasodilator signaling cascade, which also involves nitric oxide (NO). physiology.orgresearchgate.net

Table 2: Research Findings on the Role of VIP (10-28) in Thermoregulatory Vasodilation in Human Skin

| Study Focus | Experimental Approach | Key Finding | Reference |

|---|---|---|---|

| Investigating VIP's role in active vasodilation (AVD) | Intradermal microdialysis of VIP (10-28) in human subjects during whole-body heating. | VIP (10-28), alone or with atropine, attenuated the increase in cutaneous vascular conductance (CVC) during heat stress. | nih.govnih.gov |

| Examining VIP antagonism in AVD | Intradermal microdialysis of VIP (10-28) during normothermic exogenous VIP administration and during hyperthermia. | VIP (10-28) augmented vasodilation in response to both exogenous VIP and hyperthermia-induced AVD. | physiology.orgresearchgate.net |

| Review of active vasodilation mechanisms | Literature review and synthesis of experimental evidence. | Notes the divergent results from studies using VIP (10-28) to inhibit VIP receptors, highlighting the unsettled role of VIP in cutaneous active vasodilation. | tandfonline.com |

Methodologies and Approaches in Studying Vasoactive Intestinal Peptide 10 28

In Vitro Experimental Models

In vitro, or laboratory-based, experiments provide a controlled environment to investigate the molecular and cellular mechanisms of VIP (10-28) action. These models include established cell lines, primary cell cultures, and isolated tissue preparations.

Commercially available and well-characterized cell lines are foundational tools for studying receptor binding and downstream signaling pathways.

HT29 Cells: The human colon adenocarcinoma cell line, HT29, is a principal model for investigating the antagonist properties of VIP (10-28). nih.gov Research has demonstrated that VIP (10-28) competitively inhibits the binding of radiolabeled VIP to its receptors on HT29 cells. nih.gov While VIP agonists stimulate a marked increase in cyclic AMP (cAMP) synthesis in these cells, VIP (10-28) alone has no such effect. nih.gov Its antagonist character is confirmed by its ability to cause a rightward parallel shift in the dose-response curves for VIP, indicating competitive inhibition at the receptor level. nih.gov This specificity makes VIP (10-28) a valuable tool for studying VIP receptor regulation. nih.gov

NK-92 Cells: The human natural killer (NK) cell line, NK-92, is utilized for research into immune function. mdpi.com While direct studies with VIP (10-28) on this specific cell line are less documented, research on human NK cells has highlighted the importance of the C-terminal region of the parent VIP molecule. Studies have shown that the integrity of the 14-28 amino acid sequence of VIP is essential for modulating cytotoxic activity, suggesting that fragments like VIP (10-28) are critical for understanding the peptide's immunomodulatory effects. nih.gov

Table 1: Research Findings in In Vitro Cell Line Models

| Cell Line | Model Type | Key Findings | References |

| HT29 | Human Colon Adenocarcinoma | VIP (10-28) acts as a competitive antagonist, inhibiting [¹²⁵I]VIP binding and blocking VIP-stimulated cAMP synthesis without agonist activity on its own. | nih.govphysiology.org |

| NK-92 / Human NK Cells | Human Natural Killer Cells | The C-terminal region of VIP (containing the 10-28 sequence) is crucial for the modulation of NK cell cytotoxic function. | nih.gov |

Primary cells, isolated directly from living tissue, offer a more physiologically relevant model than immortalized cell lines.

Mononuclear Cells and Macrophages: Studies using human monocytes and murine peritoneal macrophages have been instrumental in defining the immunomodulatory role of the VIP system. VIP has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-12 (IL-12) from activated monocytes and macrophages. ucm.escsic.es Significantly, research on peritoneal macrophages established that the VIP (10-28) fragment does not act as an agonist in modulating cytokine production. ucm.es Human monocyte-derived macrophages are also used to study how VIP signaling can impact viral replication in immune cells. frontiersin.org

T Lymphocytes: T lymphocytes are another critical primary cell type for studying VIP's influence on the immune system. VIP is known to be produced by T cells and can regulate their function, including influencing the balance between different T helper (Th) cell subsets, such as Th1 and Th2. mdpi.comfrontiersin.org

Osteoblasts and Osteoclasts: The role of VIP signaling in bone metabolism is investigated using primary bone marrow-derived macrophages (BMDMs) and osteoblasts. nih.gov VIP has been shown to repress osteoclast differentiation from precursor cells. nih.gov Studies use these primary cultures to assess how VIP and its derivatives can mitigate inflammation-induced osteoclastogenesis (the formation of bone-resorbing cells). nih.gov

Using isolated tissue preparations allows researchers to study the effect of VIP (10-28) on intact, multi-cellular structures. These studies have revealed significant tissue-specific heterogeneity in VIP receptor properties. physiology.org

Smooth Muscle Strips: In gastric smooth muscle strips, VIP (10-28) has been shown to effectively inhibit the relaxation mediated by the full-length VIP molecule, acting as an antagonist. physiology.orgresearchgate.net However, in other smooth muscle tissues, such as human cavernosal smooth muscle, the role of VIP as the primary neurotransmitter for relaxation has been questioned, as neurogenic relaxation was not diminished by enzymes that inactivate VIP. nih.gov

Brain Arteries: In contrast to its effects on gastric tissue, VIP (10-28) failed to antagonize the smooth muscle relaxation and vasodilation caused by VIP in isolated brain arteries. physiology.org This finding underscores that the antagonistic properties of VIP (10-28) are not universal and depend heavily on the specific tissue and receptor subtypes present. physiology.org

In Vivo Animal Models

Animal models, particularly murine models, are indispensable for understanding the systemic effects of the VIP signaling pathway and the potential therapeutic applications of its modulators in complex inflammatory and autoimmune diseases.

Researchers utilize various mouse models where inflammatory conditions are induced to study the effects of administering VIP or its antagonists.

Inflammatory Arthritis: In murine models of collagen-induced arthritis, which mimics human rheumatoid arthritis, the administration of VIP has been shown to protect against the disease by downregulating both the inflammatory and autoimmune components. frontiersin.orgcsic.es

Inflammatory Bowel Disease: The therapeutic effects of VIP have been demonstrated in mouse models of Crohn's disease and colitis. pnas.orgnih.gov In a murine model of colitis, VIP administration was found to efficiently inhibit inflammation. nih.gov

Sepsis and Endotoxemia: In models of lethal endotoxemia (septic shock), exogenous VIP administration protects mice by reducing circulating levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6. csic.es

Genetically engineered animal models, in which the gene for VIP or its receptors is deleted (knockout) or overexpressed (transgenic), have provided profound insights into the endogenous role of the VIP system.

VIP Knockout (KO) Mice: The study of mice lacking the VIP gene (VIP KO) has yielded complex and sometimes unexpected results. These mice exhibit spontaneous lung inflammation, suggesting that endogenous VIP normally helps to suppress inflammatory processes in tissues like the lung. wjgnet.comnih.gov Surprisingly, VIP KO mice were found to be almost completely resistant to experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. pnas.org This suggests that while exogenous VIP is anti-inflammatory, endogenous VIP may play a permissive or pro-inflammatory role in the propagation of inflammation within the central nervous system. pnas.org

Receptor Knockout and Transgenic Mice: Models where specific VIP receptors (VPAC1 or VPAC2) are knocked out have helped to dissect their individual roles. For instance, in a model of DSS-induced colitis, male VPAC1 KO mice were resistant to the condition, suggesting that VIP acts as a pro-inflammatory mediator through the VPAC1 receptor in this context. nih.gov Conversely, mice with targeted overexpression of the VPAC2 receptor in T cells showed altered immune phenotypes, providing further evidence for the critical role of this receptor in immune regulation. pnas.org

Table 2: Research Findings in In Vivo Animal Models

| Model | Condition Studied | Key Findings | References |

| Murine Arthritis Model | Rheumatoid Arthritis | Exogenous VIP administration protects against arthritis by reducing autoimmune and inflammatory responses. | frontiersin.orgcsic.es |

| Murine Colitis Model | Inflammatory Bowel Disease | VIP administration can inhibit intestinal inflammation. | nih.gov |

| VIP Knockout (KO) Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Mice lacking the VIP gene are surprisingly resistant to EAE, indicating a complex, potentially permissive role for endogenous VIP in neuroinflammation. | pnas.org |

| VIP Knockout (KO) Mouse | Lung Inflammation | VIP KO mice show spontaneous airway inflammation and elevated inflammatory genes, suggesting endogenous VIP is normally anti-inflammatory in the lung. | wjgnet.comnih.gov |

| VPAC1 Receptor KO Mouse | DSS-Induced Colitis | Male VPAC1 KO mice are resistant to colitis, suggesting a pro-inflammatory role for VIP signaling through this specific receptor in this disease model. | nih.gov |

Biochemical and Biophysical Characterization Techniques

The functional properties of Vasoactive Intestinal Peptide (10-28) (VIP (10-28)), particularly its role as a receptor antagonist, have been delineated through a variety of biochemical and biophysical methods. These techniques are essential for quantifying its binding affinity, its impact on enzyme function, and its influence on downstream intracellular signaling cascades.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for characterizing the interaction between a ligand and its receptor. These assays utilize a radioactively labeled ligand to quantify binding to a receptor in a given tissue or cell preparation. In the study of VIP (10-28), competitive binding assays are commonly employed, where the ability of the unlabeled peptide fragment to displace a radiolabeled full-length VIP (such as ¹²⁵I-VIP) from its receptor is measured. This provides crucial data on the affinity of VIP (10-28) for VIP receptors.

Research on membranes from rat anterior pituitary glands demonstrated that VIP (10-28) has a significantly lower potency in binding to VIP receptors compared to the native VIP peptide. nih.gov A study using these competitive binding methods established a clear rank order of potency for various related peptides, highlighting the reduced affinity of the C-terminal fragment. nih.gov The equilibrium dissociation constant (Kd) values derived from such inhibition binding studies for VIP (10-28) have been shown to be consistent with those obtained from functional assays like adenylate cyclase stimulation. researchgate.net

However, findings can vary depending on the tissue and assay conditions. For instance, in one study on membranes from ocular ciliary processes, the VIP (10-28) fragment was found to be inactive in binding assays at a concentration of 10 µM. nih.gov The technical execution of these assays is critical, as factors like proteolysis of the radioligand and non-specific absorption to labware can affect the accuracy of affinity estimates. nih.gov

Table 1: Competitive Binding Potency at Rat Anterior Pituitary VIP Receptors This table illustrates the relative potency of various peptides in competing for binding at VIP receptors, as determined by radioligand binding assays. Data sourced from nih.gov.

| Peptide | Rank Order of Potency |

|---|---|

| Vasoactive Intestinal Peptide (VIP) | > |

| Rat Peptide Histidine Isoleucine (rPHI) | = |

| Human Peptide Histidine Isoleucine (hPHI) | > |

| Rat Growth Hormone-Releasing Factor (rGRF) | > |

| Bovine Growth Hormone-Releasing Factor (bGRF) | = |

| Porcine Peptide Histidine Isoleucine (pPHI) | = |

| Vasoactive Intestinal Peptide (10-28) | > |

| Human Growth Hormone-Releasing Factor (hGRF) | > |

| Secretin | > |

| Apamin | > |

Enzyme Activity Assays (e.g., Adenylate Cyclase)

Vasoactive intestinal peptide receptors (VPAC receptors) are G protein-coupled receptors that, upon activation, typically stimulate the enzyme adenylate cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Enzyme activity assays measuring adenylate cyclase activation are therefore a direct functional readout of receptor agonism.

Studies utilizing this method have been pivotal in defining VIP (10-28) as a receptor antagonist. In experiments using HT29 cell membranes, VIP (10-28) did not stimulate adenylate cyclase activity on its own. researchgate.net Instead, its presence caused a rightward, parallel shift in the dose-response curve for VIP-stimulated adenylate cyclase. researchgate.net This type of shift is a classic indicator of competitive antagonism, where higher concentrations of the agonist (VIP) are required to achieve the same level of enzyme activation in the presence of the antagonist (VIP (10-28)). researchgate.net

The specificity of this antagonistic action was demonstrated by showing that VIP (10-28) had no effect on adenylate cyclase activation by forskolin, a direct activator of the enzyme that bypasses the receptor. researchgate.net In contrast, a study on membranes from rabbit ciliary processes found that VIP (10-28) was inactive and did not inhibit VIP-stimulated adenylate cyclase at a concentration of 10 microM. nih.gov

Table 2: Effect of VIP (10-28) in Adenylate Cyclase Assays This table summarizes the observed activity of VIP (10-28) in functional enzyme assays.

| Assay Condition | Observed Effect of VIP (10-28) | Implication | Source(s) |

|---|---|---|---|

| Alone (without VIP) | No stimulation of adenylate cyclase | Lacks agonist activity | researchgate.net |

| In the presence of VIP | Causes rightward shift in VIP dose-response curve | Competitive antagonist | researchgate.net |

| In the presence of Forskolin | No effect on forskolin-stimulated activity | Action is specific to the VIP receptor | researchgate.net |

Intracellular Signaling Readouts (e.g., cAMP, ERK Phosphorylation, CREB Phosphorylation)

Beyond the initial enzyme activation, the biological effect of receptor binding is transmitted through complex intracellular signaling pathways. Measuring the levels of key downstream molecules provides a more integrated view of a compound's activity. The primary pathway for VIP involves the generation of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). nih.govbioscientifica.com The antagonist character of VIP (10-28) has been confirmed in experiments measuring cAMP synthesis, which align with findings from binding and adenylate cyclase assays. researchgate.net

Activation of VIP receptors also leads to the phosphorylation and activation of other crucial signaling proteins, including Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB). nih.govbioscientifica.com VIP can stimulate the MAPK/ERK pathway and induce CREB phosphorylation. bioscientifica.com Specifically, VIP-dependent activation of the ERK pathway can occur via a PKA-Rap1 signaling mechanism. bioscientifica.com CREB, a transcription factor, can be phosphorylated directly by PKA or by other kinases downstream of ERK activation. nih.govbioscientifica.com

In rat pancreatic acinar cells, VIP-stimulated CREB phosphorylation was shown to be mediated via Exchange protein directly activated by cAMP (EPAC) and was inhibited by MAPK inhibitors. nih.gov While these studies focus on the action of the full-length VIP peptide, they delineate the specific signaling events that are blocked by an antagonist like VIP (10-28). By preventing the initial receptor activation, VIP (10-28) effectively inhibits these subsequent phosphorylation events.

Table 3: Key Intracellular Signaling Events Stimulated by VIP This table outlines the primary downstream signaling pathways activated by VIP, which are consequently inhibited by the antagonist VIP (10-28).

| Signaling Molecule / Pathway | Description | Source(s) |

|---|---|---|

| cAMP | A primary second messenger produced upon adenylate cyclase activation. VIP (10-28) inhibits its synthesis. | researchgate.netnih.gov |

| PKA | Protein Kinase A is the main effector of cAMP, activated following VIP stimulation. | nih.govbioscientifica.com |

| ERK Phosphorylation | Extracellular signal-Regulated Kinase (a MAPK) is phosphorylated and activated by VIP, often through PKA-Rap1 signaling. | nih.govbioscientifica.commdpi.com |

| CREB Phosphorylation | cAMP Response Element-Binding protein is a transcription factor phosphorylated by PKA and other kinases following VIP receptor activation. | nih.govbioscientifica.comnih.govmdpi.com |

Structural Analysis and Computational Approaches

Understanding the relationship between the structure of VIP (10-28) and its function as a receptor antagonist is crucial for rational drug design. This involves experimental structure-activity relationship studies and computational modeling to visualize and predict molecular interactions.

Structure-Activity Relationship (SAR) Studies of VIP Fragments

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. pharmacologymentor.com By systematically modifying a molecule and observing the resulting changes in function, researchers can identify which parts of the molecule (pharmacophores) are essential for its effects. pharmacologymentor.com

For Vasoactive Intestinal Peptide, SAR studies have been instrumental in understanding the roles of different regions of the peptide. The study of fragments like VIP (10-28) is a key part of this effort. nih.gov Radioligand binding assays have provided direct SAR data by comparing the binding affinities of various VIP fragments and related peptides. nih.gov A clear finding from these studies is that VIP (10-28) exhibits a markedly lower binding potency compared to the full-length, 28-amino acid VIP. nih.gov This demonstrates that the N-terminal portion of the VIP molecule (residues 1-9) is critical for high-affinity receptor binding and subsequent activation. The C-terminal fragment (10-28) can still bind to the receptor, albeit with lower affinity, but is incapable of inducing the conformational change necessary for signal transduction, thus acting as an antagonist.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating receptor-ligand interactions at an atomic level. nih.govfrontiersin.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insight into the dynamic behavior of the complex over time. frontiersin.orgbiointerfaceresearch.com

For class B G protein-coupled receptors like the VPAC1 receptor, a "two-domain" binding model is often described. nih.gov In this model, the C-terminal part of a peptide ligand (like VIP) makes initial contact with the large N-terminal extracellular domain (ECD) of the receptor, which helps to determine binding specificity. The N-terminal part of the peptide then inserts into the transmembrane (TMD) helical bundle, triggering receptor activation. nih.gov

Although specific MD simulations for the VIP (10-28) fragment are not widely detailed, this model provides a clear hypothesis for its antagonist action. VIP (10-28), representing the C-terminal portion of VIP, would be capable of binding to the receptor's ECD but would lack the N-terminal residues required to engage the TMD region and induce activation. MD simulations of VPAC1 have been used to study the binding modes of other small-molecule and allosteric antagonists, elucidating how they can block the conformational changes required for receptor activation. nih.govnih.gov These computational approaches provide a valuable framework for understanding how the structure of VIP (10-28) results in its function as a competitive antagonist.

Informational Spectrum Method (ISM) for Receptor Interaction Prediction

The Informational Spectrum Method (ISM) is a theoretical, virtual spectroscopy approach used in bioinformatics for analyzing protein and nucleotide sequences. electronicbiology.org This method translates the primary structure of a protein, represented by its amino acid sequence, into a numerical sequence. Each amino acid is assigned a value corresponding to a specific physicochemical property, such as the electron-ion interaction potential, which is crucial for intermolecular interactions. nih.gov

Once the amino acid sequence is converted into a numerical signal, it undergoes a Discrete Fourier Transform (DFT). nih.gov This mathematical transformation decomposes the signal into a series of frequencies and their corresponding amplitudes, creating an "informational spectrum." nih.gov The frequencies within this spectrum correspond to the distribution of specific structural motifs along the peptide chain that are responsible for its biological function. nih.gov A key aspect of ISM is the identification of a Characteristic Frequency Peak (CFP), which is a frequency or set of frequencies that are shared among proteins with a common biological function, such as receptor binding. nih.gov It has been demonstrated that the dominant frequency in the informational spectrum of viral envelope proteins, for instance, correlates with the interaction between the virus and its cellular receptor. nih.gov

In the context of Vasoactive Intestinal Peptide (10-28) [VIP(10-28)], ISM can be applied to predict its interaction with its target receptors, primarily the VPAC1 and VPAC2 receptors. By analyzing the informational spectrum of VIP(10-28) and comparing it to the spectra of its receptors, it is possible to identify the characteristic frequencies that govern their binding affinity and specificity. The cross-spectrum between the peptide and the receptor can be calculated to quantify the extent of their interaction. This computational approach allows for a rapid, sequence-based assessment of potential binding without the immediate need for experimental structural data, making it a valuable tool for initial screening and for understanding the fundamental properties that drive the peptide-receptor recognition process. nih.gov The method is powerful because it does not require prior sequence alignment and can reveal functional information directly from the primary sequence. nih.gov

Peptide Synthesis and Modification Strategies

The primary method for producing VIP(10-28) and its analogs is Solid-Phase Peptide Synthesis (SPPS). This technique, originally developed by R. Bruce Merrifield, allows for the stepwise assembly of amino acids into a peptide chain that is covalently attached to an insoluble resin support. peptide.com The use of a solid support simplifies the entire process, as excess reagents and soluble by-products can be removed by simple filtration and washing, which drives reactions to completion and ensures high purity of the final product. peptide.comwikipedia.org

The most common strategy employed for synthesizing peptides like VIP(10-28) is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. spandidos-publications.com In this method, the temporary Nα-amino protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives. spandidos-publications.com Since the native sequence of VIP(10-28) ends with an asparagine amide (-Asn-NH2), a resin that yields a C-terminal amide upon cleavage, such as the Rink Amide resin, is typically chosen. peptide.comuci.edu

The synthesis protocol follows a series of iterative cycles, as detailed in the table below.

| Step | Procedure | Reagents/Solvents | Purpose |

| 1. Resin Swelling | The resin is swollen in a suitable solvent to ensure all reactive sites are accessible. | Dimethylformamide (DMF) | Prepares the resin for the first amino acid coupling. |

| 2. First Amino Acid Loading | The C-terminal amino acid (Fmoc-Asn(Trt)-OH for VIP(10-28)) is coupled to the resin. | Coupling agents (e.g., HCTU, HOBt), Base (e.g., DIEA), DMF | Covalently attaches the first amino acid to the solid support. |

| 3. Nα-Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid. | 20% Piperidine in DMF | Exposes the amine group for the next coupling reaction. uci.edu |

| 4. Washing | The resin is thoroughly washed to remove excess reagents and by-products from the deprotection step. | DMF | Purifies the resin-bound peptide for the next step. |

| 5. Amino Acid Coupling | The next Nα-Fmoc protected amino acid in the sequence is activated and coupled to the exposed amine. | Fmoc-amino acid, Coupling agents (e.g., HCTU, HOBt), Base (e.g., DIEA) | Elongates the peptide chain by one residue. researchgate.net |

| 6. Washing | The resin is washed to remove excess reagents from the coupling step. | DMF | Purifies the growing peptide chain. |

| 7. Repeat Cycle | Steps 3 through 6 are repeated for each amino acid in the VIP(10-28) sequence. | N/A | Assembles the complete peptide sequence. |

| 8. Final Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. | Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, scavengers like TIS) | Releases the purified peptide into solution. |

| 9. Precipitation and Purification | The cleaved peptide is precipitated, collected, and purified. | Cold diethyl ether, HPLC | Isolates the final peptide product for characterization. |

This automated or manual process allows for the efficient synthesis of VIP(10-28) and a wide array of its analogs for research purposes. spandidos-publications.comuci.edu

While VIP(10-28) itself acts as a VIP receptor antagonist, its potency and stability can be limited. nih.gov To overcome these limitations and develop more effective pharmacological tools, various modification strategies have been employed to create novel VIP(10-28) antagonists and derivatives.

A prominent example is the development of VIPhyb , a potent VIP receptor antagonist. nih.gov VIPhyb is a hybrid peptide created by replacing the C-terminal amino acids of VIP with a sequence from another neuropeptide, neurotensin (B549771). electronicbiology.org Specifically, it is a hybrid of neurotensin(6-11) and VIP(7-28). mdpi.com This modification results in a competitive antagonist that binds to VIP receptors (VPAC1, VPAC2, and PAC1) but does not initiate the downstream signaling cascade, thereby blocking the action of native VIP. electronicbiology.orgnih.gov VIPhyb has been used to study the role of VIP signaling in various physiological and pathological processes, including cancer cell growth. researchgate.net

Other strategies to create modified VIP derivatives with enhanced properties, such as improved stability against proteolytic degradation or increased receptor affinity, have also been explored. These approaches, often applied to the full-length VIP, can be adapted to the VIP(10-28) fragment to generate novel antagonists.

| Modification Strategy | Description | Example / Application | Outcome |

| Hybrid Peptides | Combining sequences from different peptides to create a new molecule with antagonist properties. | VIPhyb : VIP(7-28) sequence fused with a neurotensin fragment. mdpi.com | Creates a broad-spectrum competitive VIP receptor antagonist. nih.gov |

| Lipidation | Covalent attachment of a fatty acid (e.g., stearic acid) to the peptide. | Stearyl-Norleucine-VIP (SNV) : Stearic acid attached to the N-terminus and Met17 replaced with Norleucine. frontiersin.org | Increases lipophilicity, enhances cell and tissue bioavailability, and improves stability against oxidation. frontiersin.org |

| PEGylation | Conjugation of polyethylene (B3416737) glycol (PEG) chains to the peptide. | PEGylated ANT308 (a VIP antagonist derivative). mdpi.com | Increases the hydrodynamic size, extending the in vivo half-life and reducing clearance. mdpi.com |

| Peptide Stapling | Introducing a synthetic brace (staple) to lock the peptide into a specific conformation, often an α-helix. | Stapled Ascaphin-8 analogs (a strategy applicable to VIP). mdpi.com | Enhances structural stability, protease resistance, and can improve receptor binding and cell permeability. mdpi.com |

| Amino Acid Substitution | Replacing specific amino acids with non-natural or D-amino acids. | Replacing Met17 with Norleucine (Nle) in SNV. frontiersin.org | Prevents oxidation and can increase stability against enzymatic degradation. frontiersin.orggoogle.com |

These modification strategies provide a versatile toolkit for medicinal chemists to fine-tune the pharmacological properties of peptide fragments like VIP(10-28), leading to the development of more potent and stable antagonists for therapeutic and research applications. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Vasoactive Intestinal Peptide 10 28

Elucidating Novel Receptor Interactions and Signaling Pathways

While VIP(10-28) is primarily characterized as an antagonist of the classical VIP receptors, VPAC1 and VPAC2, emerging research suggests its interactions may be more complex. nih.govwikipedia.org It competitively inhibits the binding of radiolabeled VIP to its receptors and blocks downstream signaling, such as the activation of adenylate cyclase and the synthesis of cyclic AMP (cAMP) in cell lines like the HT29 colonic adenocarcinoma cells. nih.govcdnsciencepub.com However, the antagonist properties of VIP(10-28) can exhibit significant species and tissue heterogeneity, with some studies reporting anomalous or even agonistic effects, such as augmenting vasodilation in human skin. physiology.orgnih.gov

A significant future direction lies in exploring interactions beyond the canonical VPAC receptors. A compelling study utilizing a bioinformatics approach known as the Informational Spectrum Method (ISM) predicted that VIP(10-28) could potentially bind to receptors on Natural Killer (NK) cells, such as LFA-1α, and to a lesser extent, CD44 or MAC-1, while showing unlikely binding to VPAC1 or VPAC2 on these specific immune cells. oup.com This interaction was found to enhance NK cell cytotoxicity against cancer cells. oup.com The signaling pathway implicated in this effect involves the tyrosine phosphorylation and activation of ERK kinases, a departure from the typical Gs-protein/cAMP pathway associated with VIP. wikipedia.orgoup.com These findings open a new avenue for investigating non-classical receptors and signaling cascades for VIP(10-28), particularly within the immune system. Future research will likely focus on validating these novel receptor targets and dissecting their downstream signaling pathways to understand the full spectrum of VIP(10-28)'s biological activities.

Developing Highly Selective and Potent VIP(10-28) Analogs

VIP(10-28) represents a first-generation peptide antagonist, and its development has spurred further research into creating more refined pharmacological tools. nih.govnih.gov The future in this area is not necessarily focused on creating analogs of the VIP(10-28) fragment itself, but rather on designing novel VIP-based molecules with improved selectivity, potency, and stability.

Research has evolved from simple fragments to more sophisticated antagonists. Examples include analogs with specific amino acid substitutions, such as [4Cl-D-Phe6, Leu17]VIP, and chimeric peptides like VIPhyb, which combines a sequence from neurotensin (B549771) with the C-terminal portion of VIP to act as a competitive antagonist. nih.govbiorxiv.org More recently, a combinatorial library based on the VIPhyb structure was used to identify new, more potent VIP receptor antagonists, including ANT308 and ANT195, for potential anti-leukemia activity. biorxiv.org

Conversely, extensive efforts have been made to develop selective agonists for VPAC1 and VPAC2 receptors, which can also inform antagonist design. Techniques like alanine (B10760859) scanning, where each amino acid in the full VIP peptide is systematically replaced with alanine, have identified key residues for receptor binding and activation. nih.gov This work led to the creation of [Ala(11,22,28)]VIP, the first highly selective agonist for the human VPAC1 receptor. nih.gov Other strategies involve creating simplified, multi-alaninated VIP analogs that are more metabolically stable. psu.eduelsevierpure.com The development of lipophilic VIP derivatives, such as stearyl-norleucine¹⁷-VIP (SNV), has also been shown to dramatically increase potency for specific functions like promoting neuronal survival. pnas.org These diverse strategies provide a powerful toolkit for developing next-generation VIP receptor modulators with tailored pharmacological profiles, moving far beyond the initial capabilities of VIP(10-28).

Investigating Endogenous Production and Regulation of VIP(10-28)

A pivotal question for understanding the physiological relevance of VIP(10-28) is whether it is produced endogenously from the full-length VIP peptide. The full VIP molecule is derived from a larger precursor, preproVIP. nih.gov The concept of a "proteolytically generated fragment of VIP acting antagonistically at VIP receptors" has been a topic of discussion, suggesting a natural regulatory role. nih.gov

Direct evidence for the endogenous production of VIP(10-28) has emerged from immunological studies. Research has shown that when murine mast cells are stimulated with immunoglobulin E (IgE), they release a truncated form of VIP, identified as VIP(10-28), alongside histamine. nih.gov This finding strongly suggests that VIP(10-28) can be generated in specific physiological or pathological contexts, such as allergic or inflammatory responses. Furthermore, some analytical methods, like specific ELISAs, have been designed to detect both full-length VIP and the VIP(10-28) fragment. oup.com